molecular formula C7H5BF3KO2 B7768221 potassium;(4-carboxyphenyl)-trifluoroboranuide

potassium;(4-carboxyphenyl)-trifluoroboranuide

Cat. No.: B7768221
M. Wt: 228.02 g/mol
InChI Key: NMZCPMQLYMSRAD-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;(4-carboxyphenyl)-trifluoroboranuide” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium;(4-carboxyphenyl)-trifluoroboranuide involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, including this compound . The preparation involves the degradation of starch by glucosyltransferase, resulting in the formation of cyclodextrins, which then interact with this compound to form the desired complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

potassium;(4-carboxyphenyl)-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds with enhanced properties.

Mechanism of Action

The mechanism of action of potassium;(4-carboxyphenyl)-trifluoroboranuide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to changes in metabolic pathways and cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;(4-carboxyphenyl)-trifluoroboranuide include other cyclodextrin inclusion complexes and enzyme inhibitors with comparable structures and properties .

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and the specific interactions it can form with various molecular targets. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reaction pathways, and broad range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

potassium;(4-carboxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZCPMQLYMSRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C=C1)C(=O)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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